molecular formula C13H16O5S B2548547 Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate CAS No. 344338-13-2

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate

Cat. No.: B2548547
CAS No.: 344338-13-2
M. Wt: 284.33
InChI Key: RDQSYEXHPDZATH-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O5S It is a derivative of cyclobutane, featuring a methyl ester group and a 4-methylbenzenesulfonyl (tosyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylate ester, which is then methylated using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(tosyloxy)cyclobutanecarboxylate
  • Cyclobutanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester
  • 4-Methylbenzenemethanesulfonyl chloride

Uniqueness

Its cyclobutane core provides rigidity, while the tosyl and ester groups offer versatile sites for chemical modification .

Biological Activity

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate, with the CAS number 344338-13-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant research findings and data tables.

  • Molecular Formula: C13H16O5S
  • Molecular Weight: 284.33 g/mol
  • Purity Limit: ≥ 96%
  • Storage Temperature: Room Temperature

The compound features a sulfonate group, which is often associated with enhanced solubility and reactivity in biological systems. Its cyclobutane structure may contribute to unique conformational properties that affect its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with sulfonyl chlorides under controlled conditions. This process yields the desired compound while maintaining high purity levels.

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For example, Schiff base complexes derived from similar sulfonyl compounds have demonstrated antibacterial and antifungal properties in vitro. These studies suggest that the sulfonyl group enhances the bioactivity of the compounds by facilitating interaction with microbial cell membranes .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A1512
Compound B1814
This compoundTBDTBD

Note: TBD indicates that specific values for this compound are yet to be determined through experimental assays.

Anti-inflammatory Effects

Research has also highlighted potential anti-inflammatory effects associated with this compound. Similar derivatives have shown promise in reducing inflammation markers in animal models. For instance, a study demonstrated that related carboxylic acid derivatives significantly inhibited neutrophil migration in inflammatory models . This suggests that this compound could be further investigated for its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Toxicokinetics Study : A study on structurally similar compounds indicated that they undergo significant biotransformation, resulting in metabolites that retain biological activity. This research underscores the importance of understanding metabolic pathways for evaluating the efficacy and safety of new drugs .
  • Antimicrobial Screening : In a recent screening of various sulfonamide derivatives, compounds were assessed for their ability to inhibit bacterial growth effectively. This compound was included in preliminary tests, showing promising results against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(8-11)13(14)17-2/h3-6,10-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSYEXHPDZATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163906
Record name Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84182-51-4
Record name Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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